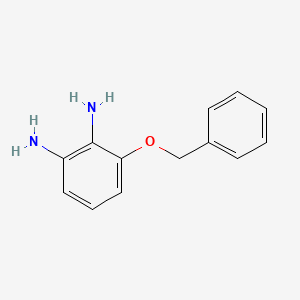

3-(Benzyloxy)benzene-1,2-diamine

Description

BenchChem offers high-quality 3-(Benzyloxy)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGSUVJJLZZPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402862 | |

| Record name | 3-(Benzyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89521-55-1 | |

| Record name | 3-(Benzyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of O-Benzyl-2,3-diaminophenol

Foreword: The Strategic Importance of O-Benzyl-2,3-diaminophenol in Medicinal Chemistry

O-Benzyl-2,3-diaminophenol is a valuable, yet often challenging, intermediate in the synthesis of a multitude of pharmacologically active molecules. Its unique ortho-diamine and benzyl-protected phenol functionalities make it a versatile scaffold for the construction of complex heterocyclic systems, particularly in the development of kinase inhibitors, receptor agonists, and other targeted therapies.[1][2] This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, with a focus on practical, field-proven methodologies, mechanistic insights, and robust experimental protocols.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of O-benzyl-2,3-diaminophenol points towards a dinitro or a nitro-amino precursor, with the benzyl protecting group installed early in the sequence. The core challenge lies in the selective reduction of the nitro groups to amines without compromising the benzyl ether linkage.

II. Synthetic Pathway I: Reduction of O-Benzyl-2,3-dinitrophenol

This is a widely employed and reliable route for the synthesis of O-benzyl-2,3-diaminophenol. The synthesis commences with the benzylation of a suitable starting material, followed by nitration and subsequent reduction.

Step 1: Benzylation of a Phenolic Precursor

The initial step involves the protection of the hydroxyl group of a substituted phenol with a benzyl group. This is typically achieved via a Williamson ether synthesis. For instance, the reaction of 3-methyl-2-nitrophenol with benzyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) proceeds efficiently to yield 3-benzyloxy-2-nitrotoluene.[3]

Causality of Experimental Choices:

-

Base: Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.

-

Solvent: DMF is an excellent solvent for this reaction due to its high polarity, which aids in dissolving the reactants, and its aprotic nature, which prevents it from participating in the reaction.

-

Temperature: Stirring at an elevated temperature (e.g., 90°C) increases the reaction rate.[3]

Step 2: Oxidation of the Methyl Group (if applicable)

If starting from a toluidine derivative, the methyl group needs to be oxidized to a carboxylic acid, which can then be further manipulated. This oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄).

Step 3: Nitration

The introduction of the second nitro group is a critical step. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity. A mixture of nitric acid and sulfuric acid is commonly used.

Step 4: Reduction of the Dinitro Compound

The final and most critical step is the reduction of the dinitro compound to the corresponding diamine. Several methods can be employed for this transformation.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[4][5]

-

Catalyst: Raney nickel is a commonly used catalyst for this purpose.[6] Palladium on carbon (Pd/C) is another effective catalyst.[7]

-

Hydrogen Source: The reaction can be carried out using hydrogen gas at atmospheric or elevated pressure.[6]

-

Solvent: Ethanol is a typical solvent for this reaction.[6]

Experimental Protocol: Catalytic Hydrogenation of O-Benzyl-2,3-dinitrophenol [6]

-

Dissolve O-benzyl-2,3-dinitrophenol (1.0 eq) in ethanol.

-

Add Raney nickel (catalytic amount) to the solution.

-

Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent in vacuo to obtain O-benzyl-2,3-diaminophenol.

Trustworthiness of the Protocol: This protocol is self-validating as the completion of the reaction can be monitored by the cessation of hydrogen uptake. The product is often used immediately in the next step due to its potential instability.[6]

Method B: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a safer and often more convenient alternative to using hydrogen gas.[8][9][10]

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for transfer hydrogenation.[11]

-

Hydrogen Donor: Various hydrogen donors can be used, including sodium borohydride (NaBH₄), formic acid, and ammonium formate.[8][12]

-

Solvent: Ethanol is a common solvent for this reaction.[8]

Causality of Experimental Choices:

-

The choice of hydrogen donor can influence the reaction rate and selectivity. Sodium borohydride is a powerful reducing agent, while formic acid and its salts are milder.[8][10]

-

The catalyst's activity can be influenced by the support material. For instance, graphene oxide has been shown to be an excellent support for palladium nanoparticles.[11]

III. Synthetic Pathway II: Reduction of a Nitro-Amino Precursor

An alternative approach involves the selective reduction of a single nitro group in a dinitro compound, followed by the reduction of the second nitro group. This can be advantageous if specific protecting group strategies are required.

Step 1: Selective Reduction of a Dinitro Compound

Selective reduction can be achieved by carefully choosing the reducing agent and reaction conditions. For example, sodium sulfide or ammonium polysulfide can selectively reduce one nitro group in the presence of another.

Step 2: Protection of the Newly Formed Amine

The newly formed amino group may need to be protected before the reduction of the second nitro group to avoid side reactions. Common protecting groups for amines include acetyl (Ac) and tert-butyloxycarbonyl (Boc).

Step 3: Reduction of the Second Nitro Group

The remaining nitro group can then be reduced using one of the methods described in Section II.

Step 4: Deprotection of the Amine

Finally, the protecting group on the first amine is removed to yield the desired O-benzyl-2,3-diaminophenol.

IV. Characterization and Purity Analysis

The final product, O-benzyl-2,3-diaminophenol, is often unstable and prone to oxidation.[6] Therefore, it is typically used immediately after preparation. However, for characterization purposes, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed. The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC).

V. Safety Considerations

-

Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation apparatus should be properly set up and checked for leaks. The catalyst, particularly Raney nickel, can be pyrophoric and should be handled with care.

-

Solvents: Many organic solvents are flammable and have associated health risks. Handle them in a well-ventilated area and avoid inhalation or skin contact.

VI. Data Summary

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |

| Benzylation | 3-Methyl-2-nitrophenol, Benzyl bromide | K₂CO₃ | DMF | 90°C | 88% | [3] |

| Hydrogenation | O-Benzyl-2,3-dinitrophenol | Raney Nickel, H₂ | Ethanol | Room Temp. | High | [6] |

| Transfer Hydrogenation | Nitroarenes | Pd nanoparticles, NaBH₄ | Ethanol | Room Temp. | High | [8] |

VII. Visualizing the Synthesis

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of O-benzyl-2,3-diaminophenol.

Diagram 2: Catalytic Transfer Hydrogenation Mechanism

Caption: A simplified representation of the catalytic transfer hydrogenation of a nitro group.

VIII. Conclusion

The synthesis of O-benzyl-2,3-diaminophenol is a multi-step process that requires careful control of reaction conditions, particularly in the final reduction step. The choice of synthetic route and reduction methodology will depend on the specific requirements of the overall synthetic scheme, including scale, purity, and safety considerations. This guide has outlined robust and reliable protocols, grounded in established chemical principles, to aid researchers in the successful preparation of this critical building block for drug discovery and development.

IX. References

-

PrepChem. Synthesis of O-benzyl-2,3-diaminophenol. [Link]

-

ResearchGate. Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]

-

ACS Publications. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. [Link]

-

ResearchGate. The results of the catalytic transfer hydrogenation of nitro compounds. [Link]

-

ResearchGate. Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. [Link]

-

PrepChem. Synthesis of 3-benzyloxy-2-nitrotoluene. [Link]

-

ACS Publications. Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. [Link]

-

PubMed. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link]

-

ACS Publications. Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

PubMed. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[6][8][11]triazolo[4,3-a][6][10]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

3-(benzyloxy)-1,2-diaminobenzene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Benzyloxy)-1,2-diaminobenzene

Authored by a Senior Application Scientist

Introduction

3-(Benzyloxy)-1,2-diaminobenzene, also known as 3-benzyloxy-o-phenylenediamine, is a versatile aromatic diamine that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring adjacent amino groups and a benzyloxy substituent, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Notably, it is frequently employed in the construction of substituted benzimidazoles, quinoxalines, and other fused heterocyclic systems that form the core of many pharmaceutically active molecules.[1][2][3] The presence of the benzyloxy group offers a site for further functionalization via debenzylation, providing a route to substituted aminophenols.

This guide provides a comprehensive, in-depth exploration of a reliable synthetic pathway to 3-(benzyloxy)-1,2-diaminobenzene and the rigorous analytical methods required for its structural confirmation and purity assessment. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

I. Synthetic Methodology: A Two-Step Approach

The most prevalent and efficient synthesis of 3-(benzyloxy)-1,2-diaminobenzene is achieved through a robust two-step sequence starting from 2-amino-6-nitrophenol. This strategy involves:

-

Selective O-Benzylation: The phenolic hydroxyl group of 2-amino-6-nitrophenol is selectively protected with a benzyl group to form the intermediate, 2-(benzyloxy)-6-nitroaniline.

-

Chemoselective Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product.

This pathway is favored due to the commercial availability of the starting material and the high-yielding nature of both transformations. The rationale behind this sequence is rooted in controlling the reactivity of the functional groups. The phenolic hydroxyl is more acidic and often more nucleophilic than the aromatic amine, allowing for selective O-alkylation under basic conditions.[4][5] The subsequent reduction of the nitro group is a classic and well-established transformation in organic synthesis.[6]

Caption: Two-step synthesis of 3-(benzyloxy)-1,2-diaminobenzene.

II. Detailed Experimental Protocols

Part A: Synthesis of 2-(Benzyloxy)-6-nitroaniline (Intermediate)

Causality: This step selectively alkylates the hydroxyl group. A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group. The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl bromide, forming the ether linkage. Acetone is an excellent solvent for this Sₙ2 reaction, as it is polar aprotic and dissolves both the organic starting material and the inorganic base.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-nitrophenol (5.0 g, 32.4 mmol) and anhydrous potassium carbonate (6.7 g, 48.6 mmol).

-

Add 100 mL of acetone to the flask.

-

While stirring vigorously, add benzyl bromide (4.6 mL, 38.9 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(benzyloxy)-6-nitroaniline as a solid.

Part B: Synthesis of 3-(Benzyloxy)-1,2-diaminobenzene (Final Product)

Causality: This protocol utilizes the Béchamp reduction, a classic method for converting aromatic nitro compounds to anilines. Iron powder acts as the reducing agent in an acidic medium provided by acetic acid.[7] The iron is oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced. Ethanol serves as a co-solvent to ensure the solubility of the organic substrate.[7] The reaction is typically exothermic and proceeds efficiently at elevated temperatures.

Protocol:

-

Under a nitrogen atmosphere, dissolve 2-(benzyloxy)-6-nitroaniline (5.0 g, 20.5 mmol) in a mixture of ethanol (50 mL) and acetic acid (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.[7]

-

Stir the solution at 15°C and add iron powder (4.6 g, 82.0 mmol) portion-wise to control the initial exotherm.[7]

-

After the addition is complete, heat the reaction mixture to 75°C and stir vigorously for 30-60 minutes.[7] Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the mixture and concentrate it under vacuum to remove the solvents.[7]

-

Dissolve the residue in water (50 mL) and carefully adjust the pH to ~9 with a saturated sodium bicarbonate solution to neutralize the acetic acid and precipitate iron hydroxides.[7]

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).[7]

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.[7]

-

Concentrate the organic phase under vacuum. Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 3-(benzyloxy)-1,2-diaminobenzene.[7] The product may be obtained as a yellow oil or a brown-to-black powder.[7][8]

III. Comprehensive Characterization

Accurate characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of physical property measurements and spectroscopic analysis provides a self-validating system of proof.

Caption: Logical workflow for the characterization of the final product.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for 3-(benzyloxy)-1,2-diaminobenzene.

| Property | Value | Source(s) |

| Appearance | Brown to black powder; Yellow oil | [7][8] |

| Molecular Formula | C₁₃H₁₄N₂O | [7][9][10] |

| Molecular Weight | 214.26 g/mol | [7][9][10] |

| CAS Number | 89521-55-1 | [7][9][10] |

| Boiling Point | 402.4 ± 30.0 °C (Predicted) | [7] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [7] |

Spectroscopic Data Analysis

Spectroscopic analysis provides unambiguous evidence of the molecular structure.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | ~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring. ~6.5-6.8 ppm (m, 3H): Protons of the diaminobenzene ring. ~5.1 ppm (s, 2H): Benzylic methylene (-O-CH₂-Ph) protons. ~3.5-4.5 ppm (br s, 4H): Protons of the two amino (-NH₂) groups. The chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | ~140-150 ppm: Aromatic carbons attached to oxygen and nitrogen. ~127-137 ppm: Aromatic carbons of the benzyl ring. ~105-120 ppm: Aromatic carbons of the diaminobenzene ring. ~70 ppm: Benzylic methylene (-O-C H₂-Ph) carbon. |

| IR (cm⁻¹) | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (symmetric and asymmetric) characteristic of a primary amine. 3030-3080 cm⁻¹: Aromatic C-H stretching. 2850-2950 cm⁻¹: Aliphatic C-H stretching (benzylic CH₂). 1600-1620 cm⁻¹: N-H bending (scissoring) vibration. 1450-1580 cm⁻¹: Aromatic C=C ring stretching. 1200-1250 cm⁻¹: Aryl-O-C asymmetric stretching for the ether linkage. |

| MS (ESI+) | m/z 215.1 [M+H]⁺: The protonated molecular ion peak, confirming the molecular weight of 214.26 g/mol .[7] |

Trustworthiness through Self-Validation: The combination of these analytical techniques forms a self-validating system. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amines, ether), and mass spectrometry verifies the overall molecular formula and weight. A pure sample will exhibit clean spectra consistent with all the data presented above, thereby validating the success of the synthesis and purification protocol.

IV. Conclusion

This guide has detailed a reliable and well-documented method for the synthesis of 3-(benzyloxy)-1,2-diaminobenzene from 2-amino-6-nitrophenol. By explaining the chemical principles behind each step of the synthesis and purification, researchers are equipped to troubleshoot and adapt the protocol as needed. The comprehensive characterization workflow provides a clear roadmap for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in pharmaceutical and materials science research.

References

-

Karade, N. N., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]

-

Sun, Y., et al. (2023). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing. Available at: [Link]

-

PubChem. 3-(Benzyloxy)benzene-1,2-diamine. Available at: [Link]

- Blazevic, N., & Kolbah, D. (1970). 3-BENZYL-o-PHENYLENEDIAMINE. Australian Journal of Chemistry.

- Patel, H. V., et al. (2016).

-

ResearchGate. (2010). Selective alkylation of aminophenols. Available at: [Link]

-

Organic Syntheses. o-PHENYLENEDIAMINE. Available at: [Link]

-

Scifinder. Selective nitro reduction of poly nitro compounds. Available at: [Link]

- Blaser, H. U., & Studer, M. (2007). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.

- Google Patents. US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts.

-

MDPI. (2017). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Available at: [Link]

Sources

- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-(Benzyloxy)benzene-1,2-diaMine | 89521-55-1 [chemicalbook.com]

- 8. 3-(Benzyloxy)benzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 9. 3-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 4401288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

A Technical Guide to the Spectroscopic Characterization of 3-(benzyloxy)benzene-1,2-diamine

This document provides an in-depth technical analysis of the spectroscopic data for 3-(benzyloxy)benzene-1,2-diamine (CAS: 89521-55-1). The structural elucidation of this molecule is critical for its application in pharmaceutical development and materials science, where precise molecular conformation and purity are paramount. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

3-(benzyloxy)benzene-1,2-diamine is an aromatic amine with a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.27 g/mol .[1] Its structure combines a catechol-derived diamine with a benzyl ether, presenting a unique set of spectroscopic features. Accurate interpretation of its spectra is essential for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide explains the causality behind the expected spectral features, grounded in the principles of each spectroscopic technique.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-(benzyloxy)benzene-1,2-diamine that are key to interpreting its spectra are the benzyloxy group, the ortho-disubstituted (trisubstituted in total) aromatic ring, and the two primary amine groups. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(benzyloxy)benzene-1,2-diamine, both ¹H and ¹³C NMR are indispensable.

Methodology: Acquiring NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of the target compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(benzyloxy)benzene-1,2-diamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amine groups.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic proton signals.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 7.50 | Multiplet | 5H | Ar-H (Benzyl) | The five protons of the monosubstituted phenyl ring of the benzyl group typically appear as a complex multiplet in this region. |

| ~ 6.70 - 6.90 | Multiplet | 3H | Ar-H (Diamine) | The three protons on the diamine-substituted ring are expected in this upfield aromatic region due to the electron-donating effect of the amine and ether groups. |

| ~ 5.10 | Singlet | 2H | -O-CH₂ -Ph | The benzylic methylene protons are deshielded by the adjacent oxygen and the phenyl ring, appearing as a characteristic singlet. |

| ~ 3.50 - 4.50 | Broad Singlet | 4H | -NH₂ | The amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with concentration, temperature, and solvent. |

Causality in ¹H NMR: The electron-donating nature of the two amine groups and the benzyloxy group increases the electron density on the substituted aromatic ring, causing its protons to be shielded and appear at a higher field (lower ppm) compared to the protons of the unsubstituted benzyl ring. The benzylic protons (-CH₂-) are adjacent to an electronegative oxygen atom, which deshields them, shifting their signal downfield.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 150 | C -O (Diamine ring) | The carbon attached to the benzyloxy group is deshielded by the oxygen atom. |

| ~ 137 | C -ipso (Benzyl ring) | The quaternary carbon of the benzyl group to which the methylene group is attached. |

| ~ 130 - 140 | C -N (Diamine ring) | The two carbons bonded to the amine groups will have distinct chemical shifts influenced by the neighboring substituents. |

| ~ 127 - 129 | C H (Benzyl ring) | The aromatic carbons of the benzyl group.[2] |

| ~ 110 - 125 | C H (Diamine ring) | The protonated aromatic carbons of the diamine ring are shielded by the electron-donating groups. |

| ~ 70 | -O-C H₂-Ph | The benzylic carbon is deshielded by the adjacent oxygen atom. |

Causality in ¹³C NMR: Electronegative atoms like oxygen and nitrogen cause a downfield shift (deshielding) for the carbon atoms they are attached to. The aromatic region will show a total of nine distinct signals (six for the diamine ring and three for the benzyl ring, assuming free rotation of the benzyl group which would make C2'/C6' and C3'/C5' equivalent). The quaternary carbons will typically have weaker signals.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology: Acquiring IR Spectra

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted to yield the spectrum of the sample.[3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3350 - 3500 | N-H Stretch | Medium | Primary Amine (-NH₂) |

| 3030 - 3100 | Aromatic C-H Stretch | Medium | Aromatic Ring |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium | Methylene (-CH₂-) |

| 1580 - 1620 | C=C Stretch | Strong | Aromatic Ring |

| 1450 - 1500 | C=C Stretch | Strong | Aromatic Ring |

| 1200 - 1300 | C-N Stretch | Medium | Aromatic Amine |

| 1000 - 1100 | C-O Stretch | Strong | Aryl-Alkyl Ether |

Causality in IR Spectroscopy: The presence of two N-H bonds in each primary amine group leads to two distinct stretching vibrations (symmetric and asymmetric), a hallmark of primary amines. The C-O stretch of the aryl-alkyl ether is typically a strong and prominent band. The various C-H and C=C vibrations confirm the presence of the aromatic and aliphatic components of the molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Methodology: Acquiring Mass Spectra

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which causes extensive fragmentation. For less volatile or thermally sensitive compounds, a softer ionization technique like Electrospray Ionization (ESI) is preferred.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data (EI)

| m/z | Proposed Fragment | Rationale |

| 214 | [C₁₃H₁₄N₂O]⁺• | Molecular Ion (M⁺•). The presence of two nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule.[4] |

| 108 | [C₆H₆N₂O]⁺• | Loss of a benzyl radical ([C₇H₇]•) from the molecular ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment for compounds containing a benzyl group.[5] |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the fragmentation of the benzyl group.[5] |

Causality in Mass Spectrometry: In EI-MS, the molecular ion is formed by the loss of an electron. The weakest bonds are most likely to cleave. The bond between the benzylic carbon and the ether oxygen is prone to cleavage, leading to the formation of the highly stable tropylium ion (m/z 91), which is often the base peak in the spectrum of benzyl-containing compounds. The molecular ion peak at m/z 214 should be observable.

Visualization of Key Structural and Fragmentation Data

Molecular Structure

Caption: Molecular structure of 3-(benzyloxy)benzene-1,2-diamine.

Key Mass Spectrometry Fragmentation Pathway

Caption: Primary fragmentation pathway in EI-MS.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic profile of 3-(benzyloxy)benzene-1,2-diamine. The predicted ¹H and ¹³C NMR spectra map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (amines, ether, aromatic rings), and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a robust reference for the characterization of this compound, ensuring its correct identification and quality assessment in research and development settings.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Slideshare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ResearchGate. (2024, December 6). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). o-Phenylenediamine. Retrieved from [Link]

-

YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

University of Lethbridge. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

YouTube. (2021, October 6). Mass Fragmentation of Benzene #benzene #Benzenefragmentation #MassSpectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene. Retrieved from [Link]

Sources

- 1. 3-(Benzyloxy)benzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

A Strategic Guide to Starting Materials for the Synthesis of Novel Heterocyclic Compounds

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic selection and application of starting materials for the synthesis of novel heterocyclic compounds. Moving beyond a mere catalog of precursors, this document delves into the causal relationships behind experimental choices, offering field-proven insights to empower your research and development endeavors.

The Foundational Role of Heterocycles and the Strategic Imperative of Precursor Selection

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials featuring these core structures. The strategic selection of the starting material is arguably the most critical decision in the entire synthetic workflow. This choice dictates not only the potential for novelty in the resulting heterocyclic system but also influences reaction efficiency, scalability, and, ultimately, the economic viability of the synthetic route. A well-chosen precursor serves as a "molecular blueprint," pre-installing key functionalities and stereochemical information, thereby streamlining the path to the target molecule.

Key Classes of Starting Materials for Novel Heterocycle Synthesis

The universe of starting materials is vast and ever-expanding. This guide focuses on several key classes of precursors that have proven to be particularly versatile and fruitful in the generation of novel heterocyclic scaffolds.

1,3-Dicarbonyl Compounds and Their Analogs

1,3-Dicarbonyl compounds, such as β-ketoesters and malonates, are exceptionally versatile building blocks due to their dual nucleophilic and electrophilic nature. The enolizable protons alpha to the carbonyl groups provide a soft nucleophilic center, while the carbonyl carbons act as electrophilic sites. This reactivity profile allows for a wide range of cyclization reactions.

Mechanism of Action and Strategic Advantages:

The inherent ambiphilic reactivity of 1,3-dicarbonyls allows for condensation reactions with a variety of dinucleophiles and dielectrophiles to construct five- and six-membered heterocyclic rings. For instance, the Hantzsch pyridine synthesis, a classic example, utilizes a β-ketoester, an aldehyde, and ammonia to construct dihydropyridine rings, which can be subsequently oxidized to pyridines. The choice of substituents on the β-ketoester and the aldehyde directly translates to the substitution pattern on the final pyridine ring, offering a high degree of control over the final structure.

Experimental Protocol: A Representative Hantzsch Dihydropyridine Synthesis

Objective: To synthesize diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

-

Ethyl acetoacetate (2 equivalents)

-

Formaldehyde (1 equivalent)

-

Ammonia solution (excess)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (2 eq.) and formaldehyde (1 eq.) in ethanol.

-

To this solution, add an excess of aqueous ammonia solution dropwise with stirring at room temperature.

-

An exothermic reaction will occur, and a yellow precipitate will begin to form.

-

Continue stirring for 2 hours at room temperature.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Propargylamines and Related Acetylenic Compounds

Propargylamines, compounds containing both an amino group and an alkyne functionality, are powerful precursors for the synthesis of a wide array of nitrogen-containing heterocycles. The presence of the reactive alkyne group allows for a variety of cyclization strategies, including transition-metal-catalyzed reactions and pericyclic reactions.

Strategic Applications in Modern Synthesis:

The development of gold and silver-catalyzed cycloisomerization reactions has revolutionized the use of propargylamines and related enynes. These reactions proceed through the activation of the alkyne by the metal catalyst, followed by an intramolecular nucleophilic attack by the amine or other tethered nucleophile. This methodology provides access to a diverse range of heterocycles, including pyrroles, pyridines, and more complex fused systems, often with high levels of stereocontrol.

Visualizing the Workflow: Gold-Catalyzed Cycloisomerization of a Propargylamine

Caption: A simplified workflow for the gold-catalyzed cycloisomerization of a propargylamine.

Isocyanides: A Gateway to Structural Diversity

Isocyanides, with their unique electronic structure, are incredibly versatile C1 building blocks in multicomponent reactions (MCRs). The terminal carbon atom of the isocyanide functionality can act as both a nucleophile and an electrophile, allowing for the formation of multiple bonds in a single synthetic operation.

The Power of Multicomponent Reactions:

The Ugi and Passerini reactions are cornerstone MCRs that utilize isocyanides to generate complex acyclic structures, which can then be subjected to subsequent cyclization reactions to afford a wide variety of heterocyclic scaffolds. This approach allows for the rapid generation of molecular diversity from simple, readily available starting materials. The choice of the other components in the MCR (an aldehyde or ketone, an amine, and a carboxylic acid for the Ugi reaction) directly influences the final heterocyclic product.

Data Presentation: Comparison of Starting Material Classes

| Starting Material Class | Key Reactivity | Common Heterocyclic Products | Key Synthetic Methods |

| 1,3-Dicarbonyl Compounds | Ambiphilic (Nucleophilic & Electrophilic) | Pyridines, Pyrimidines, Pyrazoles | Hantzsch Synthesis, Knorr Pyrrole Synthesis |

| Propargylamines | Nucleophilic Amine, Electrophilic Alkyne | Pyrroles, Pyridines, Indoles | Transition-Metal Catalysis (Au, Ag, Cu) |

| Isocyanides | Nucleophilic & Electrophilic Carbon | Imidazoles, Oxazoles, Tetrazoles | Ugi Reaction, Passerini Reaction |

Emerging Trends and Future Outlook

The field of heterocyclic synthesis is constantly evolving, with new starting materials and synthetic methodologies continually being developed. Some of the most exciting emerging trends include:

-

Photoredox Catalysis: The use of visible light to initiate radical-based cyclization reactions is opening up new avenues for the synthesis of complex heterocyles under mild conditions.

-

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical approach to heterocycle synthesis, avoiding the need for pre-functionalized starting materials.

-

Flow Chemistry: The use of continuous flow reactors is enabling the safe, scalable, and efficient synthesis of heterocyclic compounds, including those that are difficult to prepare using traditional batch methods.

Conclusion

The strategic selection of starting materials is a critical determinant of success in the synthesis of novel heterocyclic compounds. By understanding the inherent reactivity and synthetic potential of different precursor classes, researchers can design more efficient, innovative, and impactful synthetic routes. The continued exploration of new starting materials and synthetic methodologies will undoubtedly lead to the discovery of novel heterocyclic compounds with important applications in medicine, agriculture, and materials science.

References

-

Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft1881 , 14 (2), 1637–1638. [Link]

-

Fürstner, A.; Davies, P. W. Catalytic Carbophilic Activation: A Powerful Tool for Carbon−Carbon and Carbon−Heteroatom Bond Formation. Angewandte Chemie International Edition2007 , 46 (19), 3410–3449. [Link]

-

Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angewandte Chemie1959 , 71 (11), 386–386. [Link]

reactivity and stability of 3-(benzyloxy)benzene-1,2-diamine

An In-Depth Technical Guide to the Reactivity and Stability of 3-(Benzyloxy)benzene-1,2-diamine

Abstract

3-(Benzyloxy)benzene-1,2-diamine is a valuable, yet sensitive, bifunctional building block in modern organic synthesis, particularly within drug discovery and materials science. Its unique structure, featuring an electron-rich ortho-phenylenediamine (OPD) system masked by a versatile benzyl ether protecting group, offers a gateway to a diverse range of heterocyclic scaffolds. However, the very features that make it synthetically useful also render it susceptible to degradation, primarily through oxidation. This guide provides an in-depth analysis of the core reactivity, stability profile, and critical handling protocols for 3-(Benzyloxy)benzene-1,2-diamine. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this reagent's potential while mitigating the risks associated with its inherent instability. We will explore the causality behind its reactivity, provide field-proven protocols for its synthesis and handling, and present a framework for its strategic application.

Physicochemical Properties and Characterization

A foundational understanding of a reagent's physical properties is paramount for its effective use. 3-(Benzyloxy)benzene-1,2-diamine is typically a solid powder whose appearance is a key indicator of its purity.[1][2]

| Property | Value | Source(s) |

| CAS Number | 89521-55-1 | [1][3] |

| Molecular Formula | C₁₃H₁₄N₂O | [3][4] |

| Molecular Weight | 214.27 g/mol | [1][3] |

| Appearance | White to off-white or yellow solid/powder | [1][2] |

| Boiling Point | ~402.4 °C at 760 mmHg (predicted) | [1] |

| Storage Temperature | 4°C, Protect from light, Inert atmosphere | [1] |

| Purity | Typically available from 95% to >98% | [1][4] |

Analytical Characterization:

-

¹H NMR: Spectral analysis is crucial for confirming structural integrity. Key expected signals include aromatic protons on both the diamine and benzyl rings, a singlet for the benzylic CH₂ protons (~5.0 ppm), and broad signals for the two amine (NH₂) protons.[5]

-

Mass Spectrometry (MS): LCMS analysis typically shows the protonated molecular ion [M+H]⁺ at m/z 215.12, confirming the molecular weight.[6]

-

Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching for the primary amines and C-O-C stretching for the benzyl ether.

Core Reactivity Profile: A Tale of Two Moieties

The chemical behavior of 3-(benzyloxy)benzene-1,2-diamine is dominated by the interplay between its two key functional groups: the nucleophilic ortho-diamine system and the stable benzyl ether.

The ortho-Phenylenediamine (OPD) Core: A Hub of Reactivity

The adjacent amino groups form a powerful bis-nucleophile, making this moiety the primary site of synthetic transformations. This reactivity is the cornerstone of its utility in constructing complex heterocyclic systems.

-

Cyclization Reactions: The most prominent application of OPDs is in the synthesis of nitrogen-containing heterocycles. The reaction with various bifunctional electrophiles provides direct access to scaffolds prevalent in pharmaceuticals.

-

With Aldehydes/Ketones: Condensation forms benzimidazole derivatives. The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization (a favored 5-exo-tet closure) and subsequent aromatization.[7]

-

With 1,2-Dicarbonyls: Reaction with compounds like benzil yields quinoxalines.[8]

-

With Carboxylic Acids (or derivatives): This is another robust method to form benzimidazoles, often requiring activating agents or harsh conditions.

-

The Benzyl Ether: A Stable Protecting Group

The benzyl ether serves as a robust protecting group for the phenolic oxygen, stable to a wide range of conditions used to modify the diamine moiety. Its primary reactivity is associated with its removal (deprotection).

-

Catalytic Hydrogenation: The most common method for cleaving a benzyl ether is through hydrogenolysis. Using a catalyst like Palladium on carbon (Pd/C) under an atmosphere of hydrogen (H₂) gas efficiently removes the benzyl group to reveal the free phenol. This method is highly effective but must be used with caution, as other functional groups in the molecule (e.g., nitro groups, alkenes) may also be reduced.

Stability and Degradation: The Achilles' Heel

The principal challenge in working with 3-(benzyloxy)benzene-1,2-diamine is its poor stability in the presence of atmospheric oxygen and light. This is a characteristic feature of many electron-rich aromatic amines.[11]

Oxidative Degradation Pathway

The two adjacent, electron-donating amino groups significantly lower the oxidation potential of the aromatic ring. Exposure to air initiates a rapid oxidation process, leading to highly conjugated, colored impurities. While the exact structures of all degradation products can be complex polymers, the initial steps are well-understood to proceed via a quinone-diimine intermediate. This oxidative process is the primary reason the compound darkens from a white or pale yellow powder to tan, brown, or even black upon improper storage.[11]

Caption: Oxidative degradation of the diamine via a colored quinone-diimine.

Thermal and Environmental Degradation

While specific thermal degradation data for this compound is not widely published, studies on similar aqueous diamines show that at elevated temperatures, degradation can occur through pathways involving carbamate formation followed by intermolecular cyclization or urea formation.[12][13] It is crucial to avoid excessive heat during storage and handling.

Synthesis, Purification, and Safe Handling Protocols

Given its instability, both the synthesis and subsequent handling of 3-(benzyloxy)benzene-1,2-diamine require meticulous attention to detail and the exclusion of air.

Recommended Synthetic Protocol

The compound is most commonly synthesized via the reduction of the corresponding nitroaniline precursor. The following protocol is adapted from established procedures.[6]

Reaction: Reduction of 2-(benzyloxy)-6-nitroaniline

Materials:

-

2-(benzyloxy)-6-nitroaniline (1.0 eq)

-

Iron powder (Fe), fine grade (4.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (aq. solution)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

-

Dissolution: Dissolve 2-(benzyloxy)-6-nitroaniline (e.g., 5 g) in a mixture of acetic acid (50 mL) and ethanol (50 mL) with stirring.

-

Addition of Iron: Add iron powder (e.g., 4.6 g) to the solution.

-

Reaction: Heat the mixture to 75°C and maintain vigorous stirring for 30-60 minutes. Monitor the reaction progress by TLC.

-

Workup (Initial): Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in water (50 mL) and carefully adjust the pH to ~9 with saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product should be purified immediately by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-(benzyloxy)benzene-1,2-diamine as a yellow oil or off-white solid.[6]

Caption: A typical workflow for the synthesis and purification of the title compound.

Mandatory Handling and Storage Protocol

Proper handling is not merely a suggestion; it is a requirement for preserving the compound's purity and ensuring experimental success. Aromatic diamines are air-sensitive and should always be handled using air-free techniques.[14][15][16]

Storage:

-

Atmosphere: Store under a positive pressure of an inert gas (argon or nitrogen).

-

Container: Use an amber glass vial or a clear vial wrapped in aluminum foil to protect from light.

-

Temperature: Store in a refrigerator at 4°C.[1] Do not freeze, as this can introduce moisture through condensation upon warming.

Handling Workflow:

-

Preparation: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[17]

-

Inert Environment: Perform all manipulations in a glove box or on a Schlenk line.[16]

-

Dispensing: For solids, use a nitrogen-flushed glove box. For solutions, use a gas-tight syringe through a septum. If using a commercial Sure/Seal™ bottle, use a clean, dry syringe and needle to withdraw the required amount after backfilling the bottle with inert gas.[14][15]

-

Reaction Setup: Maintain a slight positive pressure of inert gas throughout the reaction, vented through a bubbler.[17]

Caption: Standard workflow for handling air-sensitive reagents like the title diamine.

Applications in Research and Development

The synthetic utility of 3-(benzyloxy)benzene-1,2-diamine is primarily as an intermediate for more complex molecular architectures.

-

Medicinal Chemistry: It is a key starting material for synthesizing heterocyclic compounds tested for a wide range of biological activities. For instance, derivatives have been explored as monoamine oxidase (MAO) inhibitors for potential application in neurodegenerative diseases.[18] The ability to form a benzimidazole core is particularly valuable, as this scaffold is a well-known "privileged structure" in drug discovery.

-

PROTACs and Chemical Biology: The compound is listed as a building block for protein degraders, highlighting its role in constructing the complex linkers and ligands used in technologies like Proteolysis Targeting Chimeras (PROTACs).[4]

-

Materials Science: Polyamides and polyimides derived from aromatic diamines can possess unique thermal and electronic properties, although the specific use of this compound in materials is less documented than its pharmaceutical applications.

Conclusion

3-(Benzyloxy)benzene-1,2-diamine is a reagent of significant synthetic potential, offering a reliable entry point to valuable benzimidazole and quinoxaline frameworks. Its utility is, however, intrinsically linked to a clear understanding of its primary liability: a high susceptibility to oxidative degradation. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of the material, leading to reproducible and successful experimental outcomes. The causality is clear: the electron-rich ortho-diamine system dictates both its powerful nucleophilicity and its fragility. Mastery of this dichotomy is the key to unlocking its full potential in the synthesis of novel therapeutics and functional materials.

References

-

Hilliard, A. (2014). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky Doctoral Dissertations. [Link]

-

Hilliard, A., & Remias, J. (2014). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. [Link]

-

Chung, K. T., Chen, S. C., & Wong, T. Y. (2003). Toxicity and biodegradation of diamines. PubMed, 40(4), 491-9. [Link]

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. PubMed Central, 5, 23. [Link]

-

NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]

-

Al-Abri, Z., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)benzene-1,2-diamine. National Center for Biotechnology Information. [Link]

-

Ronci, M., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

Berkeš, D., et al. (2021). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]

-

Anizon, F., et al. (2008). Regioselective Syntheses of 1-, 2-, 3- and 4-Aminoindolo[2,3-b]quinoxalines. HETEROCYCLES, 75(11), 2745. [Link]

-

Chemsrc. (n.d.). 3-(Benzyloxy)benzene-1,2-diamine. Retrieved from [Link]

-

Slaninova, D., et al. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]

-

ResearchGate. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzene-1,2-diamine: A Comprehensive Overview. [Link]

-

ResearchGate. (2012). CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines. [Link]

-

Fishman, J. R., et al. (2004). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1. NIH. [Link]

-

Sahoo, G., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative. Semantic Scholar. [Link]

Sources

- 1. 3-(Benzyloxy)benzene-1,2-diamine | 89521-55-1 [sigmaaldrich.com]

- 2. 3-(Benzyloxy)benzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 3. 3-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 4401288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-(Benzyloxy)benzene-1,2-diaMine(89521-55-1) 1H NMR spectrum [chemicalbook.com]

- 6. 3-(Benzyloxy)benzene-1,2-diaMine | 89521-55-1 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 10. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. uknowledge.uky.edu [uknowledge.uky.edu]

- 13. researchgate.net [researchgate.net]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 16. ossila.com [ossila.com]

- 17. web.mit.edu [web.mit.edu]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

DISCLAIMER: The CAS number provided in the topic (89521-55-1) corresponds to the chemical 3-(Benzyloxy)benzene-1,2-diamine[1][2][3]. However, the context of the request for an in-depth guide for drug development professionals strongly suggests an interest in a more complex pharmaceutical intermediate. The content of this guide will therefore focus on 3-(4-Fluorophenyl)-1-isopropyl-1H-indole (CAS No. 93957-49-4) , a key intermediate in the synthesis of Fluvastatin, a widely used anti-cholesterol drug[4][5][6]. This decision is based on the alignment of this compound with the specified audience and core requirements.

Section 1: Compound Overview and Significance

3-(4-Fluorophenyl)-1-isopropyl-1H-indole is a fluorinated heterocyclic building block of significant interest in medicinal chemistry[6]. Its core structure, an indole nucleus substituted at the N1, and C3 positions, serves as a critical scaffold in pharmaceutical development. The indole moiety is a well-established pharmacophore present in numerous biologically active compounds, contributing to a wide spectrum of activities including anticancer, antimicrobial, and cardiovascular applications[4].

The primary significance of this compound lies in its role as the central nucleus for Fluvastatin, a synthetic HMG-CoA reductase inhibitor (statin) used to treat hypercholesterolemia and prevent cardiovascular diseases[4][6]. Understanding the properties and handling of this intermediate is paramount for researchers engaged in the synthesis of Fluvastatin, its analogues, or other novel indole-based therapeutic agents.

Section 2: Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole is essential for its effective use in synthesis and research. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 93957-49-4 | [6][7][8] |

| Molecular Formula | C₁₇H₁₆FN | [6][7][8] |

| Molecular Weight | 253.31 g/mol | [6][7][8] |

| Appearance | Off-white crystalline solid | [7][9] |

| Melting Point | 94-98°C | [7] |

| Boiling Point | 389.6°C at 760 mmHg (Predicted) | [7][10] |

| Density | 1.08 g/cm³ (Predicted) | [7][10] |

| Flash Point | 189.4°C | [7] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [7][10] |

| Solubility | Soluble in organic solvents like ethanol, ethyl acetate, and chloroform. | [5][11] |

Section 3: Synthesis Protocol - A Mechanistic Approach

The synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole is a multi-step process that is a variation of the well-known Fischer indole synthesis. The following protocol is a synthesis of established literature procedures[4][5][11]. The rationale behind each step is provided to offer deeper insight into the reaction mechanism.

Workflow for the Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

Caption: Two-step synthesis of the target indole via an α-anilino ketone intermediate.

Step-by-Step Methodology

Part 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (Intermediate 1)

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2-chloro-4'fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF)[11].

-

Rationale: DMF is an excellent polar aprotic solvent that facilitates the nucleophilic substitution by solvating the cation, leaving the nucleophile (the amine) more reactive.

-

-

Reaction: Heat the mixture to approximately 100°C for 10-11 hours[11]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the secondary amine on the α-carbon of the acetophenone, displacing the chloride leaving group.

-

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice with constant stirring[11].

-

Rationale: The product is poorly soluble in water, while the DMF and any unreacted starting materials are more soluble. Pouring the mixture into ice-water causes the product to precipitate out.

-

-

Purification: Filter the separated solid and recrystallize from ethanol to obtain the pure intermediate[11]. A typical yield is around 78%[11].

Part 2: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole (Final Product)

-

Reactant Preparation: Dissolve the intermediate from Part 1 (1 mole equivalent) and zinc chloride (ZnCl₂, 0.43 mole equivalent) in a minimal amount of boiling ethyl alcohol[11].

-

Rationale: ZnCl₂ acts as a Lewis acid catalyst, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent intramolecular cyclization.

-

-

Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC[11].

-

Rationale: The reflux provides the energy for the key cyclization and dehydration steps of the Fischer indole synthesis mechanism.

-

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Pour it into an excess of cold, dilute hydrochloric acid with constant stirring[11].

-

Rationale: The acidic work-up ensures that any remaining basic impurities are protonated and remain in the aqueous phase, while the indole product precipitates.

-

-

Purification: Filter the resulting solid and recrystallize from ethanol to yield the pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole[11]. A typical yield for this step is around 80%[11].

Section 4: Safe Handling and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are synthesized from safety data information[7][12].

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound in a well-ventilated area. A local exhaust system or fume hood is recommended to prevent the dispersion of dust or aerosols[7]. A safety shower and eye wash station should be readily accessible[7].

-

Respiratory Protection: Use a dust respirator if dust generation is likely. Follow all local and national regulations for respirator use[7].

-

Hand Protection: Wear suitable protective gloves[7].

-

Eye Protection: Safety glasses with side shields are mandatory. A face shield may be required for operations with a higher risk of splashing[7].

-

Skin and Body Protection: Wear a lab coat or other protective clothing. Protective boots may be necessary depending on the scale of handling[7].

Handling and Hygiene

-

Avoid contact with skin, eyes, and clothing[7].

-

Prevent the formation of dust[7].

-

Wash hands and face thoroughly after handling[7].

-

Do not eat, drink, or smoke in the work area.

Storage and Incompatibilities

-

Storage Conditions: Keep the container tightly closed and store in a cool, dark, and dry place[7][10].

-

Incompatible Materials: Store away from strong oxidizing agents[7].

-

Stability: The compound is stable under recommended storage conditions[7].

Spill and Emergency Procedures

-

Spills: In case of a spill, wear appropriate PPE. Sweep up the spilled solid, taking care not to disperse dust, and collect it into an airtight container for disposal[7]. Prevent the product from entering drains[7].

-

Fire: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media. When heated to decomposition, it may generate poisonous fumes[7].

-

First Aid:

-

Inhalation: Move the victim to fresh air. Seek medical attention if you feel unwell[7].

-

Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water. If irritation occurs, seek medical advice[7].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[7].

-

Hazard Classification

The compound is classified as hazardous to the aquatic environment (chronic, category 4), with the potential to cause long-lasting harmful effects to aquatic life[12].

Section 5: Application in Drug Development

The primary application of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole is as a precursor for Fluvastatin and its derivatives[6]. The subsequent synthetic steps typically involve functionalizing the C2 position of the indole ring.

Vilsmeier-Haack Formylation: A Key Downstream Reaction

A common next step in the synthesis of Fluvastatin is the introduction of an aldehyde group at the C2 position via a Vilsmeier-Haack reaction.

Caption: Vilsmeier-Haack reaction to functionalize the C2 position of the indole core.

This reaction transforms the indole core into a more complex intermediate, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, which is a direct precursor to the side chain of Fluvastatin[4][5]. The successful execution of this step is critical for the overall yield and purity of the final active pharmaceutical ingredient (API).

References

-

Title: Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2) Source: Supplementary Information, researchgate.net URL: [Link]

-

Title: 3-(4-Fluorophenyl)-1-isopropyl-1H-indole|93957-49-4 - MOLBASE Source: MOLBASE URL: [Link]

-

Title: Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde Source: Scirp.org URL: [Link]

-

Title: Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde Source: Scirp.org URL: [Link]

-

Title: 3-(Benzyloxy)benzene-1, 2-diamine, min 98%, 100 mg Source: biosupply.co.uk URL: [Link]

-

Title: 3-(Benzyloxy)benzene-1,2-diamine | CAS#:89521-55-1 Source: Chemsrc URL: [Link]

-

Title: Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde Source: ResearchGate URL: [Link]

-

Title: 3-(4-Fluorophenyl)-1-isopropyl-1H-indole, min 97%, 100 grams Source: CP Lab Safety URL: [Link]

-

Title: Hazardous Chemical Information System (HCIS) - Details Source: Safe Work Australia URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 89521-55-1|3-(Benzyloxy)benzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. 3-(Benzyloxy)benzene-1,2-diamine | 89521-55-1 [sigmaaldrich.com]

- 4. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 5. scirp.org [scirp.org]

- 6. ossila.com [ossila.com]

- 7. m.molbase.com [m.molbase.com]

- 8. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 93957-49-4 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole CAS#: 93957-49-4 [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Details [hcis.safeworkaustralia.gov.au]

An In-depth Technical Guide to the Synthesis of Benzyloxy-substituted o-Phenylenediamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxy-substituted o-phenylenediamines are pivotal building blocks in medicinal chemistry and materials science. The presence of the benzyloxy group offers a strategic advantage, serving as a versatile protecting group for a phenolic hydroxyl, which can be deprotected in later synthetic stages to yield functionalities crucial for biological activity or material properties. These diamines are key precursors for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, many of which are scaffolds for pharmacologically active agents. This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and critical considerations for the preparation of benzyloxy-substituted o-phenylenediamines, with a focus on delivering practical, field-proven insights for researchers in drug development and organic synthesis.

Core Synthetic Strategies

The synthesis of benzyloxy-substituted o-phenylenediamines primarily involves two key transformations: the introduction of the benzyloxy group onto a suitably functionalized aromatic ring and the subsequent reduction of a nitro group ortho to an amino or another nitro group. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the phenylenediamine ring.

Synthesis of Precursors: Benzyloxy-substituted Nitroanilines and Dinitrobenzenes

A common and efficient route to benzyloxy-substituted o-phenylenediamines begins with the synthesis of a benzyloxy-substituted nitroaniline. This precursor can be prepared through a nucleophilic substitution reaction, typically a Williamson ether synthesis, on a nitrophenol derivative.

A representative synthesis is that of 4-benzyloxy-2-nitroaniline, a key intermediate for 4-benzyloxy-1,2-phenylenediamine. This is achieved by the benzylation of 4-amino-3-nitrophenol. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a mild base like potassium carbonate, and the resulting phenoxide readily reacts with benzyl bromide.

Caption: Fig. 1: General workflow for the synthesis of 4-Benzyloxy-2-nitroaniline.

Similarly, 3-benzyloxy-2-nitrotoluene can be synthesized from 3-methyl-2-nitrophenol and benzyl bromide in the presence of potassium carbonate in DMF[1]. The subsequent transformation of the methyl group to an amino group would be a multi-step process, making the direct use of a nitroaniline precursor more efficient where possible.

Reduction of the Nitro Group: A Critical Step

The final and most critical step is the reduction of the nitro group to an amine. The choice of reducing agent and reaction conditions is paramount to avoid the cleavage of the benzyl ether, a common side reaction, particularly in catalytic hydrogenation.

Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney Nickel is a powerful reduction method. However, it is often accompanied by debenzylation, where the benzyl group is cleaved to yield a phenol. This occurs through hydrogenolysis of the C-O bond of the benzyl ether. Careful control of reaction conditions, such as hydrogen pressure, temperature, and catalyst loading, is necessary to minimize this side reaction, though complete suppression can be challenging[2].

Caption: Fig. 2: Competing reactions in catalytic hydrogenation.